5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde 5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20385311
InChI: InChI=1S/C11H15NO3/c1-12(9-4-6-14-7-5-9)11-3-2-10(8-13)15-11/h2-3,8-9H,4-7H2,1H3
SMILES:
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde

CAS No.:

Cat. No.: VC20385311

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde -

Specification

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 5-[methyl(oxan-4-yl)amino]furan-2-carbaldehyde
Standard InChI InChI=1S/C11H15NO3/c1-12(9-4-6-14-7-5-9)11-3-2-10(8-13)15-11/h2-3,8-9H,4-7H2,1H3
Standard InChI Key WDJZBXNKMHXNAZ-UHFFFAOYSA-N
Canonical SMILES CN(C1CCOCC1)C2=CC=C(O2)C=O

Introduction

5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde is a complex organic compound featuring a furan ring with an aldehyde functional group and a methyl-substituted oxan-4-yl amino group. This unique structure combines elements of both furan and oxane, making it a subject of interest in organic synthesis and medicinal chemistry due to its potential biological activities and chemical reactivity.

Synthesis Methods

The synthesis of 5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde typically involves multi-step organic reactions. A common method includes the reaction of furan derivatives with oxane-containing amines under controlled conditions to ensure the formation of the desired product. The specific conditions and reagents used can vary based on laboratory settings and desired yields.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde, each with distinct features and potential applications:

Compound NameStructureUnique Features
5-(3-Methylpiperidin-1-yl)furan-2-carbaldehydeContains a piperidine moietyExhibits different biological activity due to piperidine's presence
5-(2-bromophenyl)furan-2-carboxaldehydeBrominated furan derivativeMay have enhanced reactivity due to bromine substituent
5-(3-Methylpyridin-2-yl)furan-2-carbaldehydePyridine ring instead of oxaneDifferent electronic properties affecting reactivity

Spectroscopic Analysis

The compound's molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing insights into its purity and structural integrity. These methods are crucial for confirming the identity of the compound against standard references.

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